molecular formula C23H22N2O5S2 B3891847 ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B3891847
M. Wt: 470.6 g/mol
InChI Key: LCJXPDABNGJTRC-LDADJPATSA-N
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Description

The compound “ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are a class of compounds that have been synthesized and evaluated for their anticancer properties .


Synthesis Analysis

Thiazolopyrimidine derivatives, including the compound , have been synthesized and evaluated for their cytotoxicity against human tumor cell lines . The synthesis process typically involves the reaction of various precursors under controlled conditions .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is characterized by the presence of a thiazolopyrimidine core, which can be functionalized with various substituents . The specific structure of the compound “this compound” would include the mentioned functional groups attached to the thiazolopyrimidine core.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidine derivatives can vary depending on the specific substituents used . The reactions typically involve the formation of a thiazolopyrimidine core, followed by the addition of various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives can vary depending on the specific substituents present . For example, the compound “ethyl 5–(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2–(3,4,5-trimethoxy benzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate” was found to have a yield of 83%, a melting point of 190–192 °C, and specific IR absorption peaks .

Mechanism of Action

Thiazolopyrimidine derivatives have been found to exhibit anticancer activity, potentially acting as inhibitors of topoisomerase II . Topoisomerase II is a significant target in cancer therapy due to its critical role in controlling DNA topology during cell growth, differentiation, and survival .

Safety and Hazards

The safety and hazards associated with thiazolopyrimidine derivatives would depend on various factors, including the specific compound and its concentration. As these compounds have been studied for their anticancer properties, they may have cytotoxic effects .

Future Directions

Thiazolopyrimidine derivatives, including the compound , show promise as potential anticancer agents . Future research could focus on optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting further evaluations of their anticancer activity .

properties

IUPAC Name

ethyl (2E)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-5-30-22(27)19-13(2)24-23-25(20(19)17-7-6-10-31-17)21(26)18(32-23)12-14-11-15(28-3)8-9-16(14)29-4/h6-12,20H,5H2,1-4H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJXPDABNGJTRC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C=CC(=C4)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=C(C=CC(=C4)OC)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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